8-Bromo-4-hydroxyquinoline-3-carboxylic acid
Overview
Description
8-Bromo-4-hydroxyquinoline-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H6BrNO3 and a molecular weight of 268.06 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a quinoline core with a bromine atom at the 8th position, a hydroxyl group at the 4th position, and a carboxylic acid group at the 3rd position .
Preparation Methods
The synthesis of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the bromination of 4-hydroxyquinoline-3-carboxylic acid using bromine or a brominating agent under controlled conditions . The reaction typically occurs in a solvent such as acetic acid or dichloromethane, and the temperature is maintained at a moderate level to ensure selective bromination at the 8th position .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis or the use of automated reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
8-Bromo-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Decarboxylation: Under strong acidic or basic conditions, the carboxylic acid group might release carbon dioxide, leading to a de-carboxylated product.
Common reagents used in these reactions include brominating agents, nucleophiles, acid catalysts, and bases . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Bromo-4-hydroxyquinoline-3-carboxylic acid has diverse applications in scientific research, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds, including antimicrobial, anticancer, and antifungal agents.
Coordination Chemistry: The hydroxyl and carboxylic acid groups make it a good chelating agent for metal ions, which is useful in the study of metal-ligand interactions.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid is primarily related to its ability to chelate metal ions. The close proximity of the hydroxyl group to the heterocyclic nitrogen makes it a good monoprotic bidentate chelating agent, forming stable complexes with metal ions such as copper, zinc, and iron . These metal complexes can exhibit various biological activities, including enzyme inhibition and antimicrobial effects .
Comparison with Similar Compounds
8-Bromo-4-hydroxyquinoline-3-carboxylic acid can be compared with other quinoline derivatives, such as:
8-Hydroxyquinoline: Lacks the bromine and carboxylic acid groups, making it less versatile in terms of chemical reactivity and metal chelation.
4-Hydroxyquinoline-3-carboxylic acid: Lacks the bromine atom, which may affect its biological activity and chemical reactivity.
8-Bromoquinoline: Lacks the hydroxyl and carboxylic acid groups, reducing its ability to form stable metal complexes.
The presence of the bromine atom, hydroxyl group, and carboxylic acid group in this compound makes it unique and versatile for various applications in research and industry .
Properties
IUPAC Name |
8-bromo-4-oxo-1H-quinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-7-3-1-2-5-8(7)12-4-6(9(5)13)10(14)15/h1-4H,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUGXZLINWIUOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C(C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352761 | |
Record name | 8-bromo-4-hydroxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35973-17-2 | |
Record name | 8-Bromo-4-hydroxy-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35973-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-bromo-4-hydroxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Bromo-4-hydroxyquinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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